![molecular formula C10H15NO4 B14405666 [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid CAS No. 86827-07-8](/img/structure/B14405666.png)
[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid is an organic compound that features a tetrahydropyridine ring substituted with an ethoxycarbonyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid typically involves the reaction of a suitable tetrahydropyridine precursor with ethyl chloroformate to introduce the ethoxycarbonyl group
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to other functional groups, such as hydroxyl or amine groups.
Substitution: The compound can participate in substitution reactions, where the ethoxycarbonyl or acetic acid moieties are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of tetrahydropyridine derivatives on biological systems. Its structural features make it a candidate for investigating interactions with enzymes and receptors.
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations may allow for the development of novel pharmaceuticals.
Industry: In industrial applications, this compound could be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the synthesis of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The ethoxycarbonyl and acetic acid groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The tetrahydropyridine ring can undergo conformational changes that affect its overall activity and function.
Comparaison Avec Des Composés Similaires
- [1-(Methoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid
- [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]propionic acid
- [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]butyric acid
Comparison: Compared to similar compounds, [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid is unique due to the specific combination of its functional groups. The presence of both the ethoxycarbonyl and acetic acid moieties provides distinct reactivity and potential applications. Its tetrahydropyridine ring also contributes to its unique chemical and biological properties.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
86827-07-8 |
|---|---|
Formule moléculaire |
C10H15NO4 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
2-(1-ethoxycarbonyl-3,6-dihydro-2H-pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H15NO4/c1-2-15-10(14)11-5-3-4-8(7-11)6-9(12)13/h3-4,8H,2,5-7H2,1H3,(H,12,13) |
Clé InChI |
IOTVXZBQGPLORT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CC=CC(C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


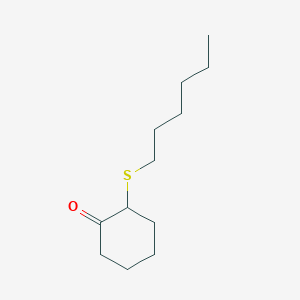


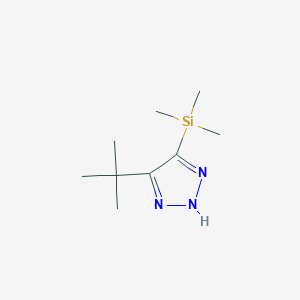
![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)
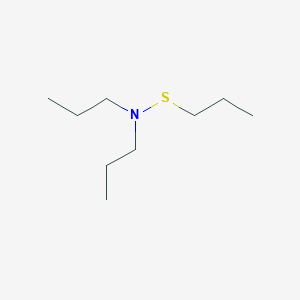
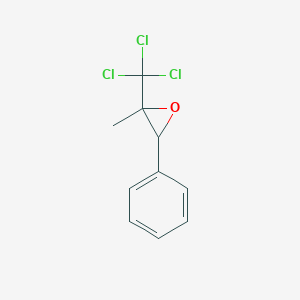
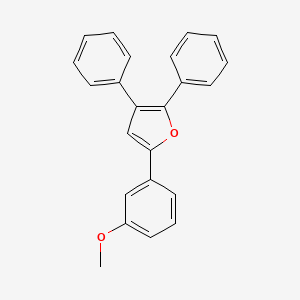
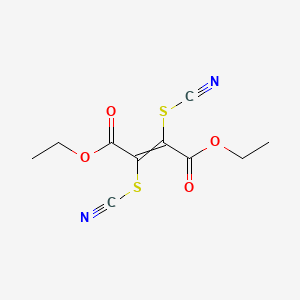
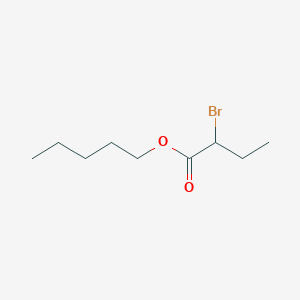
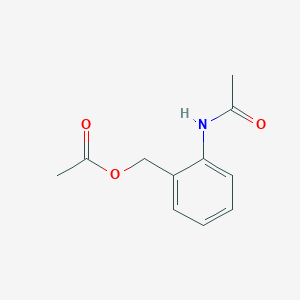

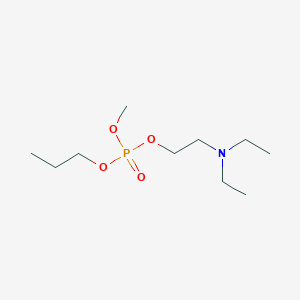
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
